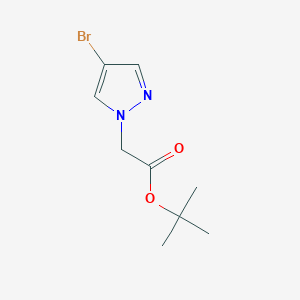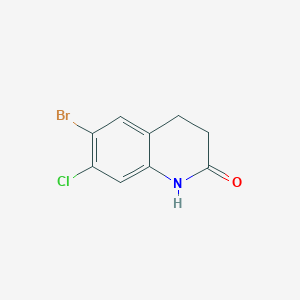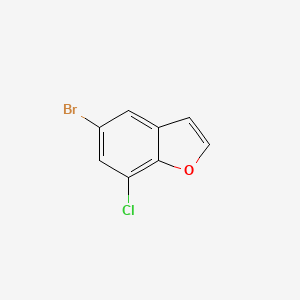![molecular formula C9H22Cl2N2O B1377318 [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride CAS No. 1384429-87-1](/img/structure/B1377318.png)
[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has highlighted the synthesis of substituted azetidinones and their potential as scaffolds for further chemical modifications. For example, the work by Jagannadham et al. (2019) on synthesizing substituted azetidinones derived from the dimer of Apremilast emphasizes the biological and pharmacological significance of these scaffolds, showcasing their application in creating medicinally important heterocyclic motifs found in several naturally occurring alkaloids (Jagannadham et al., 2019). This study underlines the versatility of azetidin-2-ones in synthesizing compounds with potential biological activities.
Biological Applications
Several studies have investigated the antimicrobial and antifungal properties of azetidinone derivatives, indicating their significance in developing new therapeutic agents. For instance, Desai and Dodiya (2014) synthesized azetidinone derivatives containing the quinoline nucleus and assessed their in vitro antimicrobial screening, revealing significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014). Additionally, Ilango and Arunkumar (2011) focused on synthesizing novel trihydroxy benzamido azetidin-2-one derivatives and evaluated their antimicrobial and antitubercular activities, demonstrating their potential as antibacterial and antitubercular agents (Ilango & Arunkumar, 2011).
Chemical Transformations and Novel Syntheses
Research on azetidines and their transformations provides insight into synthesizing diverse compounds with potential applications in drug discovery. For example, the study by Singh et al. (2008) on azetidines, azetines, and azetes details the thermal stability and reactivity of these structures, highlighting their use in synthesizing cyclic products such as piperidines and pyrrolidines, which are crucial in medicinal chemistry (Singh et al., 2008).
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-diethylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-3-11(4-2)5-6-12-9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGOOOGXVLDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



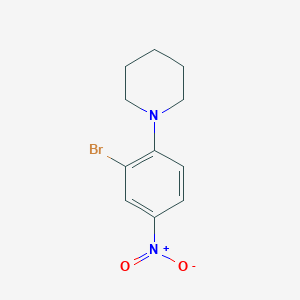
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)


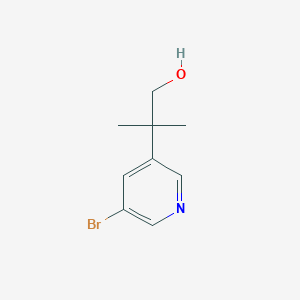

![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)


![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)
